molecular formula C9H24I2N4O B13793381 (2-(3-Guanidinopropoxy)ethyl)trimethylammonium iodide hydriodide CAS No. 92876-63-6

(2-(3-Guanidinopropoxy)ethyl)trimethylammonium iodide hydriodide

Cat. No.: B13793381
CAS No.: 92876-63-6
M. Wt: 458.12 g/mol
InChI Key: MKBUCRCXFFKDQL-UHFFFAOYSA-M
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Description

(2-(3-Guanidinopropoxy)ethyl)trimethylammonium iodide hydriodide is a quaternary ammonium compound with a guanidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(3-Guanidinopropoxy)ethyl)trimethylammonium iodide hydriodide typically involves the reaction of 3-guanidinopropylamine with (2-bromoethyl)trimethylammonium bromide in the presence of a suitable solvent such as ethanol. The reaction is carried out under reflux conditions for several hours, followed by the addition of hydriodic acid to form the hydriodide salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. The final product is typically purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2-(3-Guanidinopropoxy)ethyl)trimethylammonium iodide hydriodide can undergo various chemical reactions, including:

    Oxidation: The guanidine group can be oxidized to form urea derivatives.

    Reduction: Reduction reactions can convert the guanidine group to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or thiolates can be used under mild conditions.

Major Products Formed

    Oxidation: Urea derivatives.

    Reduction: Amines.

    Substitution: Various substituted ammonium compounds.

Scientific Research Applications

Chemistry

In chemistry, (2-(3-Guanidinopropoxy)ethyl)trimethylammonium iodide hydriodide is used as a reagent in organic synthesis, particularly in the formation of guanidine-containing compounds.

Biology

In biological research, this compound is studied for its potential as a biochemical probe due to its ability to interact with proteins and nucleic acids.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications, including as an antimicrobial agent and in drug delivery systems.

Industry

In industrial applications, this compound is used in the formulation of specialty chemicals, including surfactants and catalysts.

Mechanism of Action

The mechanism of action of (2-(3-Guanidinopropoxy)ethyl)trimethylammonium iodide hydriodide involves its interaction with molecular targets such as proteins and nucleic acids. The guanidine group can form hydrogen bonds and electrostatic interactions with these biomolecules, affecting their structure and function. The quaternary ammonium group enhances the compound’s solubility and stability in aqueous environments.

Comparison with Similar Compounds

Similar Compounds

  • (2-(3-Guanidinopropoxy)ethyl)trimethylammonium chloride
  • (2-(3-Guanidinopropoxy)ethyl)trimethylammonium bromide
  • (2-(3-Guanidinopropoxy)ethyl)trimethylammonium sulfate

Uniqueness

(2-(3-Guanidinopropoxy)ethyl)trimethylammonium iodide hydriodide is unique due to its specific iodide counterion, which can influence its solubility, reactivity, and biological activity compared to other similar compounds with different counterions.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

92876-63-6

Molecular Formula

C9H24I2N4O

Molecular Weight

458.12 g/mol

IUPAC Name

2-[3-(diaminomethylideneazaniumyl)propoxy]ethyl-trimethylazanium;diiodide

InChI

InChI=1S/C9H23N4O.2HI/c1-13(2,3)6-8-14-7-4-5-12-9(10)11;;/h4-8H2,1-3H3,(H4,10,11,12);2*1H/q+1;;/p-1

InChI Key

MKBUCRCXFFKDQL-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCOCCC[NH+]=C(N)N.[I-].[I-]

Origin of Product

United States

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